

NCC007 for Circadian Rhythm Research: A Technical Guide

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Compound of Interest

Compound Name: NCC007

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Introduction

The circadian clock is an endogenous, self-sustaining oscillator that drives ~24-hour rhythms in a wide array of physiological and behavioral processes. Disruptions in this internal timekeeping mechanism are implicated in a variety of pathologies, including sleep disorders, metabolic syndromes, and cancer. Small molecule modulators of the core clock machinery are therefore of significant interest for both basic research and therapeutic development. **NCC007** has emerged as a potent small molecule for lengthening the circadian period. This technical guide provides a comprehensive overview of **NCC007**, including its mechanism of action, available quantitative data, and detailed experimental protocols for its application in circadian rhythm research.

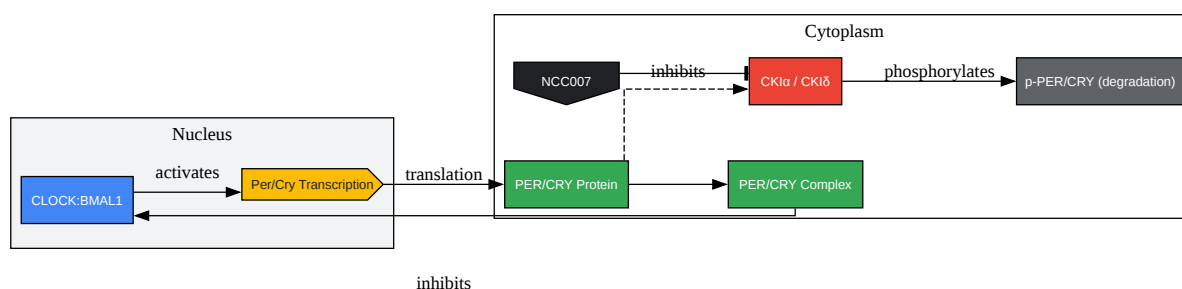
Mechanism of Action

NCC007 is a derivative of the purine compound longdaysin and functions as a dual inhibitor of Casein Kinase I α (CKI α) and Casein Kinase I δ (CKI δ).^{[1][2]} These kinases play a crucial role in the core circadian feedback loop by phosphorylating the Period (PER) proteins (PER1 and

PER2).[1] Phosphorylation of PER proteins marks them for ubiquitination and subsequent proteasomal degradation.[1]

By inhibiting CKI α and CKI δ , **NCC007** prevents the phosphorylation of PER proteins. This leads to the stabilization and accumulation of PER proteins in the cytoplasm, delaying their entry into the nucleus and their subsequent inhibition of the CLOCK:BMAL1 transcriptional activator complex. This delay in the negative feedback loop results in a lengthening of the circadian period.[1]

Signaling Pathway



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Caption: Mechanism of action of **NCC007** in the circadian feedback loop.

Quantitative Data

The following tables summarize the available quantitative data for **NCC007**.

Parameter	Value	Species/System	Reference
In Vitro Efficacy			
IC50 for CKI α	1.8 μ M	In vitro kinase assay	[1]
IC50 for CKI δ	3.6 μ M	In vitro kinase assay	[1]
Cell-Based Efficacy			
Period Lengthening	~5 hours	Cell-based assay	[1]
Effective Concentration	0.32 μ M	Cell-based assay	[1]
In Vivo Efficacy			
Period Lengthening	Lengthens behavioral rhythms	Mouse	[1]

Note: Detailed in vivo dose-response and pharmacokinetic data for **NCC007** are not readily available in the public domain.

Experimental Protocols

Detailed protocols for key experiments to characterize the effects of **NCC007** on circadian rhythms are provided below.

In Vitro Casein Kinase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 of **NCC007** against CKI α and CKI δ .

Materials:

- Recombinant human CKI α and CKI δ enzymes
- Casein substrate (dephosphorylated)
- [γ -³²P]ATP

- Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β -glycerolphosphate, 25 mM $MgCl_2$, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- **NCC007** stock solution (in DMSO)
- 96-well plates
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of **NCC007** in kinase buffer.
- In a 96-well plate, add the kinase (CKI α or CKI δ), the casein substrate, and the **NCC007** dilution (or DMSO as a vehicle control).
- Initiate the kinase reaction by adding [γ - ^{32}P]ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Measure the incorporated radioactivity on the paper using a scintillation counter.
- Calculate the percentage of kinase inhibition for each **NCC007** concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Circadian Rhythm Assay (Bioluminescence)

This protocol describes how to measure the effect of **NCC007** on the period length of a cellular circadian clock using a luciferase reporter.

Materials:

- U2OS cells (or other suitable cell line) stably expressing a circadian reporter construct (e.g., Bmal1-luciferase or Per2-luciferase).
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Dexamethasone for synchronization.
- **NCC007** stock solution (in DMSO).
- Luciferin.
- Luminometer capable of continuous recording from living cells.

Procedure:

- Plate the reporter cells in a 35-mm dish or multi-well plate and grow to confluency.
- Synchronize the cellular clocks by treating the cells with dexamethasone (e.g., 100 nM) for 2 hours.
- After synchronization, replace the medium with a recording medium containing luciferin and the desired concentration of **NCC007** (or DMSO as a vehicle control).
- Place the plate in a luminometer and record the bioluminescence signal at regular intervals (e.g., every 10 minutes) for several days.
- Analyze the bioluminescence data to determine the period length of the circadian rhythm for each condition.
- Compare the period length of **NCC007**-treated cells to that of vehicle-treated cells to determine the period-lengthening effect.

In Vivo Assessment of Circadian Behavioral Rhythms

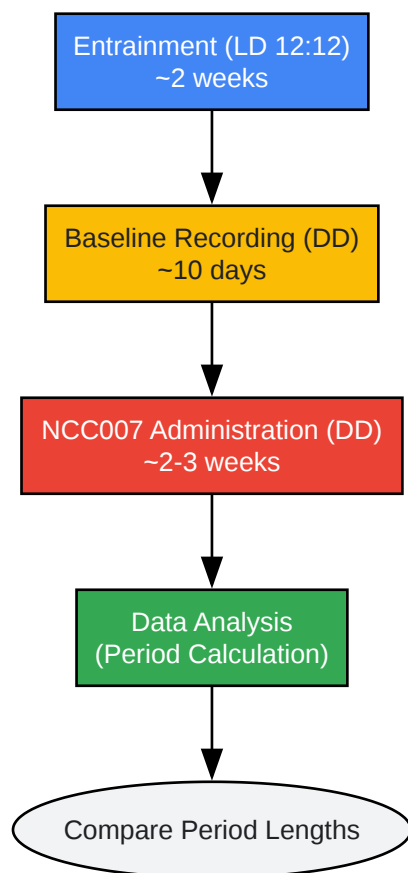
This protocol outlines the measurement of locomotor activity in mice to assess the in vivo efficacy of **NCC007**.

Materials:

- C57BL/6J mice (or other appropriate strain).
- Cages equipped with running wheels.
- Data acquisition system to record wheel revolutions.
- Light-controlled environmental chambers.
- **NCC007** formulation for in vivo administration (e.g., in drinking water, food, or for injection/infusion).

Procedure:

- Individually house mice in cages with running wheels in a light-dark (LD) cycle (e.g., 12 hours light, 12 hours dark) for at least two weeks to allow for entrainment.
- After entrainment, transfer the mice to constant darkness (DD) to allow their endogenous circadian rhythm to "free-run".
- Record baseline locomotor activity in DD for at least 10 days to determine the baseline free-running period (τ).
- Administer **NCC007** to the experimental group, while the control group receives the vehicle. Administration can be continuous (e.g., in drinking water) or via periodic injections.
- Continue to record locomotor activity in DD for the duration of the treatment (e.g., 2-3 weeks).
- Analyze the locomotor activity data to determine the free-running period during treatment.
- Compare the period length during **NCC007** treatment to the baseline period to quantify the in vivo period-lengthening effect.



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Caption: Workflow for in vivo assessment of **NCC007** on locomotor activity.

Conclusion

NCC007 is a valuable pharmacological tool for the study of circadian rhythms. Its well-defined mechanism of action as a CK1 α/δ inhibitor and its demonstrated efficacy in lengthening the circadian period in both cellular and animal models make it a potent modulator of the core clock. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize **NCC007** in their investigations into the intricacies of the circadian system and its role in health and disease. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its therapeutic potential.

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References

- [1. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab \(Actimetrics\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab \(Actimetrics\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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